Cas no 1368814-46-3 (2-Methyl-2-(3-oxomorpholin-4-yl)propanoic acid)

2-Methyl-2-(3-oxomorpholin-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 1368814-46-3
- EN300-2668395
- 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid
- 2-Methyl-2-(3-oxomorpholin-4-yl)propanoic acid
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- MDL: MFCD21997253
- インチ: 1S/C8H13NO4/c1-8(2,7(11)12)9-3-4-13-5-6(9)10/h3-5H2,1-2H3,(H,11,12)
- InChIKey: OHIVQULBMCWLQO-UHFFFAOYSA-N
- SMILES: O1CC(N(CC1)C(C(=O)O)(C)C)=O
計算された属性
- 精确分子量: 187.08445790g/mol
- 同位素质量: 187.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 66.8Ų
2-Methyl-2-(3-oxomorpholin-4-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2668395-0.05g |
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid |
1368814-46-3 | 95% | 0.05g |
$202.0 | 2023-09-12 | |
Enamine | EN300-2668395-1g |
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid |
1368814-46-3 | 95% | 1g |
$871.0 | 2023-09-12 | |
Enamine | EN300-2668395-1.0g |
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid |
1368814-46-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-2668395-2.5g |
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid |
1368814-46-3 | 95% | 2.5g |
$1707.0 | 2023-09-12 | |
Aaron | AR0292Y2-250mg |
2-methyl-2-(3-oxomorpholin-4-yl)propanoicacid |
1368814-46-3 | 95% | 250mg |
$618.00 | 2025-02-17 | |
Aaron | AR0292Y2-100mg |
2-methyl-2-(3-oxomorpholin-4-yl)propanoicacid |
1368814-46-3 | 95% | 100mg |
$439.00 | 2025-02-17 | |
Enamine | EN300-2668395-0.25g |
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid |
1368814-46-3 | 95% | 0.25g |
$431.0 | 2023-09-12 | |
Enamine | EN300-2668395-5g |
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid |
1368814-46-3 | 95% | 5g |
$2525.0 | 2023-09-12 | |
Enamine | EN300-2668395-10g |
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid |
1368814-46-3 | 95% | 10g |
$3746.0 | 2023-09-12 | |
Enamine | EN300-2668395-0.1g |
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid |
1368814-46-3 | 95% | 0.1g |
$301.0 | 2023-09-12 |
2-Methyl-2-(3-oxomorpholin-4-yl)propanoic acid 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-Methyl-2-(3-oxomorpholin-4-yl)propanoic acidに関する追加情報
2-Methyl-2-(3-Oxomorpholin-4-yl)Propanoic Acid: A Comprehensive Overview
The compound with CAS No. 1368814-46-3, known as 2-Methyl-2-(3-Oxomorpholin-4-yl)Propanoic Acid, has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of organic acids, specifically propanoic acids, and its structure incorporates a morpholine ring with a ketone group, making it a versatile molecule for both academic and industrial research.
Morpholine derivatives have been extensively studied for their role in drug discovery, particularly in the development of bioactive compounds. The presence of the morpholine ring in 2-Methyl-2-(3-Oxomorpholin-4-yl)Propanoic Acid introduces a level of structural complexity that enhances its potential as a lead compound in medicinal chemistry. Recent studies have highlighted its ability to interact with various biological targets, including enzymes and receptors, making it a promising candidate for therapeutic interventions.
The synthesis of 2-Methyl-2-(3-Oxomorpholin-4-yl)Propanoic Acid involves a multi-step process that combines organic synthesis techniques such as nucleophilic substitution and cyclization reactions. Researchers have optimized these methods to achieve higher yields and better purity, ensuring that the compound is readily available for further studies. The chemical stability of this compound under various conditions has also been evaluated, confirming its suitability for long-term storage and use in diverse experimental setups.
In terms of physical properties, 2-Methyl-2-(3-Oxomorpholin-4-yl)Propanoic Acid exhibits a melting point of approximately 150°C and a solubility profile that makes it compatible with both aqueous and organic solvents. These characteristics are advantageous for its application in chromatographic techniques and other analytical methods commonly used in pharmaceutical research.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of 2-Methyl-2-(3-Oxomorpholin-4-yl)Propanoic Acid with greater accuracy. Molecular modeling studies suggest that this compound has favorable absorption and distribution profiles, which are critical factors for its potential use as an oral medication. Additionally, its metabolic stability has been assessed using in vitro assays, providing valuable insights into its suitability for systemic drug delivery.
The biological activity of 2-Methyl-2-(3-Oxomorpholin-4-yl)Propanoic Acid has been explored in several disease models, including cancer and neurodegenerative disorders. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in these pathological processes, indicating its potential as a therapeutic agent. Furthermore, the compound has shown selectivity towards specific targets, reducing the likelihood of off-target effects and enhancing its safety profile.
In conclusion, 2-Methyl-2-(3-Oxomorpholin-4-yl)Propanoic Acid (CAS No. 1368814-46-) represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique chemical structure, coupled with promising biological activity, positions it as a compelling candidate for further research and development in the field of medicinal chemistry.
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